Furagin-13C3: A Technical Guide for Researchers
Furagin-13C3: A Technical Guide for Researchers
An In-depth Examination of an Isotope-Labeled Standard for Advanced Analytical Applications
Abstract
Furagin-13C3 is a stable isotope-labeled derivative of Furagin (also known as Furazidin), a nitrofuran antibiotic. This technical guide provides a comprehensive overview of Furagin-13C3, with a primary focus on its core application as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols for its use, and the mechanistic context of its parent compound, Furagin.
Introduction to Furagin-13C3
Furagin-13C3 is a synthetic molecule where three carbon atoms in the imidazolidine-2,4-dione ring of the Furagin structure have been replaced with the stable isotope carbon-13. This isotopic labeling renders the molecule chemically identical to Furagin in terms of its physical and chemical properties, but with a distinct, higher molecular weight. This key difference allows for its use as an ideal internal standard in analytical chemistry, particularly in mass spectrometry-based assays.
The primary and most critical application of Furagin-13C3 is as an internal standard for the accurate quantification of Furagin and its metabolites in complex biological matrices, such as food products of animal origin.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the precision and accuracy of the analytical results.[3]
Physicochemical Properties
The physicochemical properties of Furagin and its isotopically labeled analogue are crucial for understanding their behavior in analytical systems.
| Property | Furagin | Furagin-13C3 | Reference(s) |
| Chemical Name | 1-[[(E)-3-(5-nitro-2-furyl)prop-2-enylidene]amino]imidazolidine-2,4-dione | 1-(((1E,2E)-3-(5-Nitrofuran-2-yl)allylidene)amino)imidazolidine-2,4-dione-2,4,5-13C3; | [4][5] |
| Molecular Formula | C₁₀H₈N₄O₅ | C₇¹³C₃H₈N₄O₅ | [4][5] |
| Molecular Weight | 264.19 g/mol | 267.17 g/mol | [5][6] |
| Appearance | Dark Yellow Solid | Dark Yellow Solid | [5] |
| Solubility | Soluble in DMSO | Soluble in DMSO | [7][8] |
Primary Use: Internal Standard in LC-MS/MS Analysis
The illegal use of nitrofuran antibiotics, including Furagin, in food-producing animals is a global concern due to potential human health risks.[2] Regulatory bodies worldwide have established stringent monitoring programs to detect nitrofuran residues in food products. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1] The use of Furagin-13C3 as an internal standard is integral to the reliability of these methods.
Experimental Protocol: Quantification of Furagin Residues in Food Samples
The following protocol is a generalized procedure for the analysis of Furagin residues in food matrices using Furagin-13C3 as an internal standard. This protocol involves sample homogenization, acid hydrolysis to release protein-bound metabolites, derivatization, extraction, and subsequent LC-MS/MS analysis.
2.1.1. Sample Preparation
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Homogenization: Homogenize 1-2 grams of the tissue sample (e.g., shrimp, poultry muscle).
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Fortification: Add a known concentration of Furagin-13C3 internal standard solution to the homogenized sample.
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Acid Hydrolysis: Add 0.125 M hydrochloric acid to the sample. This step is crucial for releasing the protein-bound metabolites of nitrofurans.
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Derivatization: Add 2-nitrobenzaldehyde (NBA) solution. The NBA reacts with the released nitrofuran metabolites to form stable derivatives that are more amenable to LC-MS/MS analysis.
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Incubation: Incubate the mixture, typically overnight at 37°C, to allow for complete hydrolysis and derivatization.
-
Neutralization: Adjust the pH of the solution to approximately 7.4 using a suitable buffer and base (e.g., potassium phosphate and sodium hydroxide).
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the derivatized analytes from the aqueous matrix.
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Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.
2.1.2. LC-MS/MS Instrumentation and Parameters
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Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of the derivatized analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Furagin (as NBA derivative) | 399.1 | 134.1 | 235.1 |
| Furagin-13C3 (as NBA derivative) | 402.1 | 134.1 | 238.1 |
Note: The exact m/z values may vary slightly depending on the specific derivatizing agent used and the instrument calibration. The values presented are representative for the 2-nitrobenzaldehyde derivative.
Experimental Workflow
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. Furagin | C10H8N4O5 | CID 6870646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Furagin | CAS:1672-88-4 | Anti-bacterial, nitrofurantoin analog | High Purity | Manufacturer BioCrick [biocrick.com]
